4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde

Purity Specification Quality Control Intermediate Procurement

4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde (C₁₅H₁₃ClO₃, MW: 276.72 g/mol) is a halogenated aromatic aldehyde characterized by a chlorine atom at the 4-position and a 4-methoxybenzyloxy group at the 3-position of the benzaldehyde core. Commercially available from specialized fine chemical suppliers in grades from 95% to 98% purity, with batch-specific NMR, HPLC, or GC quality-control documentation , this compound is recognized as a key intermediate in the synthesis of the SGLT2 inhibitor ertugliflozin.

Molecular Formula C15H13ClO3
Molecular Weight 276.72
CAS No. 2055119-05-4
Cat. No. B2894979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde
CAS2055119-05-4
Molecular FormulaC15H13ClO3
Molecular Weight276.72
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)Cl
InChIInChI=1S/C15H13ClO3/c1-18-13-5-2-11(3-6-13)10-19-15-8-12(9-17)4-7-14(15)16/h2-9H,10H2,1H3
InChIKeyIBSHFACJTJOJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde (CAS 2055119-05-4) – Procurement-Ready Specifications & Isomeric Identity


4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde (C₁₅H₁₃ClO₃, MW: 276.72 g/mol) is a halogenated aromatic aldehyde characterized by a chlorine atom at the 4-position and a 4-methoxybenzyloxy group at the 3-position of the benzaldehyde core [1]. Commercially available from specialized fine chemical suppliers in grades from 95% to 98% purity, with batch-specific NMR, HPLC, or GC quality-control documentation , this compound is recognized as a key intermediate in the synthesis of the SGLT2 inhibitor ertugliflozin [2]. Its substitution pattern constitutes a defined regioisomer within the benzyloxybenzaldehyde class, distinct from the 3-(4-chlorobenzyloxy)-4-methoxybenzaldehyde and 4-(4-chlorobenzyloxy)-3-methoxybenzaldehyde isomers that have been characterized in crystallographic and anticancer SAR studies [3].

4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde – Why Isomeric Purity Drives Reproducibility in Medicinal Chemistry and Process Development


Within the C₁₅H₁₃ClO₃ benzyloxybenzaldehyde family, the precise location of the chloro substituent and the methoxybenzyloxy ether profoundly influences both supramolecular packing and electronic properties. Crystallographic data for the 3-(4-chlorobenzyloxy)-4-methoxybenzaldehyde isomer reveal a dihedral angle of 81.31° and a two-dimensional hydrogen-bonded network [1], while the 4-(4-chlorobenzyloxy)-3-methoxybenzaldehyde isomer exhibits a 72.79° dihedral angle and centrosymmetric dimer formation [2]. In anticancer SAR studies, regioisomeric benzyloxybenzaldehydes demonstrate substantially divergent activity: 2-[(4-chlorobenzyl)oxy]benzaldehyde (compound 31) reduces HL-60 cell viability to 35.32 ± 3.25% at 40 μM, whereas other positional isomers are nearly inactive [3]. For chemistry teams scaling ertugliflozin or related SGLT2 inhibitor syntheses, substituting an incorrect isomer risks failed Wittig olefination steps, altered diastereoselectivity in subsequent glycosylation, and out-of-specification API impurity profiles [4].

4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde – Quantitative Differentiator Evidence for Informed Procurement


Commercially Available Purity Grades and QC Documentation for 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde

Reputable vendors including Bidepharm and Leyan supply this 4-chloro regioisomer at defined purity levels of 95% and 98% respectively, each batch accompanied by spectroscopic or chromatographic QC data (NMR, HPLC, GC) . This contrasts with some generic benzyloxybenzaldehyde isomers, which are often available only at 95%+ without batch-specific analytical documentation, complicating downstream process validation [1].

Purity Specification Quality Control Intermediate Procurement

Crystallographic Packing and Conformational Distinction from the 4-(4-Chlorobenzyloxy)-3-methoxybenzaldehyde Isomer

The target compound's 4-chloro-3-[(4-methoxyphenyl)methoxy] substitution pattern places the chlorine directly on the benzaldehyde ring, altering the dihedral angle between aromatic planes relative to its isomer. In the closely related 4-(4-chlorobenzyloxy)-3-methoxybenzaldehyde, the vanillin group makes a dihedral angle of 72.79° with the chlorobenzene ring and the structure is stabilized by non-classical C–H···O hydrogen bonds forming centrosymmetric dimers [1]. The isomeric 3-(4-chlorobenzyloxy)-4-methoxybenzaldehyde exhibits an 81.31° angle and a two-dimensional hydrogen-bonded network [2]. By extension, the target compound is expected to display a yet-distinct solid-state arrangement, influencing melting point, solubility, and formulation processing.

Crystal Engineering Solid-State Chemistry Isomer Purity

Anticancer Activity Benchmarking Against the Most Active Benzyloxybenzaldehyde Isomer

In a direct head-to-head screen of benzyloxybenzaldehyde derivatives against HL-60 leukemia cells, 2-[(4-chlorobenzyl)oxy]benzaldehyde (compound 31) reduced cell viability to 35.32 ± 3.25% at 40 μM after 24 h [1]. Isomers lacking the chlorine on the benzyl ring were inactive (viability 86–103%). The target compound, with chlorine transferred from the benzyl ring to the core benzaldehyde ring, introduces a new electronic environment at the aldehyde center. This positional shift is expected to substantially modulate antiproliferative potency and G2/M arrest capability [2], providing a distinct SAR probe distinct from the published compound 31 series.

Cancer Cell Viability HL-60 Assay Structure-Activity Relationship

Strategic Intermediate Status for Ertugliflozin (SGLT2 Inhibitor) Manufacturing

The 4-chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde scaffold appears as a required intermediate in patented routes to ertugliflozin (PF-04971729, Steglatro) [1]. The aldehyde functionality undergoes Wittig olefination to install the glucoside moiety [2]. Use of the correct 4-chloro regioisomer is mandatory; the isomeric 4-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde (CAS 70205-04-8) would place the chlorine on the benzyl ring, potentially misdirecting the key C–C bond-forming step and producing an unwanted diastereomer or regioisomeric impurity in the final API [3].

SGLT2 Inhibitor Ertugliflozin Process Chemistry

4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde – Evidence-Backed Application Scenarios for Procurement Decision-Making


Scale-Up of Ertugliflozin and Next-Generation SGLT2 Inhibitors

The compound is explicitly cited as an intermediate in ertugliflozin synthesis [1]. Process chemistry teams optimizing the Wittig olefination step require the 4-chloro isomer to ensure correct stereochemical outcome of the subsequent glycosylation. Procuring this specific regioisomer (≥98% purity with analytical QC) minimizes the risk of process impurities that could trigger additional GMP re-validation studies.

Structure–Activity Relationship (SAR) Expansion for Benzyloxybenzaldehyde-Derived Anticancer Leads

The Lin et al. (2005) SAR study demonstrated that moving the chlorine from the benzyl ring to the core benzaldehyde ring creates a profound activity cliff, with active isomers showing ~2.5-fold lower HL-60 viability at 40 µM compared to inactive isomers [2]. The target compound represents the un-explored 4-chloro-on-core regioisomer, enabling medicinal chemists to probe the electronic and steric requirements for G2/M arrest and mitochondrial membrane depolarization.

Crystal Engineering and Solid-State Form Screening

Crystallographic characterization of related benzyloxybenzaldehyde isomers (dihedral angles of 72.79° and 81.31°) [3] shows that regiochemical substitution dictates hydrogen-bond network topology (centrosymmetric dimers vs. 2D sheets). For solid-state chemistry groups developing co-crystals or stable polymorphs of drug candidates derived from this aldehyde, the distinct packing environment of the target compound may yield different mechanical and thermal properties.

Method Development and Reference Standard Qualification

Vendors such as Bidepharm provide batch-specific NMR, HPLC, and GC data , enabling direct use as a reference standard for HPLC impurity profiling or as a starting material in analytical method validation for related benzaldehyde-containing APIs. The 98% purity grade available from Leyan supports applications requiring low baseline interference.

Quote Request

Request a Quote for 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.